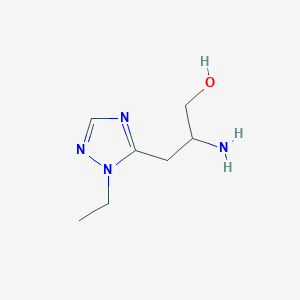

2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-1-ol

Description

Properties

Molecular Formula |

C7H14N4O |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

2-amino-3-(2-ethyl-1,2,4-triazol-3-yl)propan-1-ol |

InChI |

InChI=1S/C7H14N4O/c1-2-11-7(9-5-10-11)3-6(8)4-12/h5-6,12H,2-4,8H2,1H3 |

InChI Key |

MOKZMVCZCJCWKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NC=N1)CC(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-1-ol typically involves the reaction of ethyl hydrazinecarboxylate with acrylonitrile, followed by cyclization and subsequent reduction. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-1-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a class of amino-propanol derivatives with heterocyclic substitutions. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Functional Comparison

Key Observations :

Heterocyclic Ring Variations: The 1,2,4-triazole in the target compound offers distinct hydrogen-bonding and π-stacking capabilities compared to thiazole (), isoxazole (), or oxadiazole (). The ethyl group on the triazole may enhance membrane permeability compared to methyl analogs (e.g., ) .

Amino-Propanol Backbone: This scaffold is conserved across analogs, suggesting its critical role in bioactivity. For example, highlights a related imidazolylindol-propanol derivative with potent antifungal activity (MIC = 0.001 μg/mL against Candida albicans) .

Substituent Effects: The hydrochloride salt in improves aqueous solubility, a property absent in the neutral target compound . Aromatic substituents (e.g., 4-aminophenyl in ) may confer π-π interactions with biological targets, whereas alkyl groups prioritize hydrophobicity .

Biological Activity

2-Amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₁₄N₄O

- Molecular Weight : 158.21 g/mol

- SMILES Notation : NC(CCO)C(=N)N=C1N=N(C)C=N1

This compound features a triazole ring, which is often associated with various biological activities including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, a study on related triazole compounds demonstrated their efficacy against various fungal strains. The presence of the amino and hydroxyl groups in this compound may enhance its solubility and bioactivity against pathogens .

Anticancer Properties

Triazole derivatives have been explored for their potential in cancer therapy. A notable study highlighted the ability of certain triazole-containing compounds to inhibit specific cancer cell lines by inducing apoptosis. The mechanism often involves the modulation of cell cycle proteins and apoptotic pathways . The specific activity of this compound against cancer cells remains to be fully elucidated but is anticipated based on structural similarities with other active triazoles.

Neuroprotective Effects

Emerging research suggests that triazole derivatives may possess neuroprotective properties. These compounds are believed to modulate neurotransmitter systems and exhibit antioxidant activities, potentially offering therapeutic benefits in neurodegenerative diseases . The exact neuroprotective mechanisms of this compound require further investigation.

Table 1: Summary of Biological Activities of Related Triazole Compounds

Table 2: Structural Characteristics of Triazole Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 2-Amino -3-(1-Ethyl-Triazole) | C₇H₁₄N₄O | 158.21 |

| 5-amino -3-(naphtalene-triazole) | C₉H₈N₄S | TBD |

| 2-(3-benzamidopropanamido)thiazole | C₁₃H₁₅N₃O₂S | TBD |

Case Study 1: Antifungal Activity Evaluation

A study was conducted to evaluate the antifungal activity of various triazoles including derivatives similar to 2-Amino -3-(1-Ethyl-Triazole). The results indicated that compounds with electron-donating groups showed enhanced activity against Candida species. The study suggested that modifications at the triazole ring could optimize antifungal potency .

Case Study 2: Cancer Cell Line Testing

In vitro tests were performed on a panel of cancer cell lines using triazole derivatives. The results revealed that certain modifications led to increased cytotoxicity against breast and lung cancer cells. The structure–activity relationship (SAR) analysis indicated that the presence of amino and hydroxyl groups significantly influenced activity .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-Amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol, and how can reaction conditions be optimized?

Answer: Synthesis typically involves nucleophilic substitution or condensation reactions between triazole derivatives and amino alcohol precursors. For example, reacting 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde with a β-amino alcohol under reductive amination conditions (e.g., NaBH4 or H2/Pd) can yield the target compound. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve reaction rates .

- Temperature control : Elevated temperatures (60–80°C) may accelerate reactions but require monitoring for side products .

Yield and purity can be improved via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Answer:

- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., ethyl group signals at δ ~1.3 ppm for CH3 and δ ~4.0 ppm for CH2) and hydroxyl/amino protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C7H14N4O: calc. 170.11 g/mol) .

- X-ray Crystallography : For crystalline derivatives, SHELXL software () can resolve bond lengths and angles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Answer:

- Comparative analysis : Cross-reference with literature data for similar triazole-amino alcohol derivatives .

- Computational validation : Use density functional theory (DFT) to simulate NMR shifts or IR spectra .

- Isotopic labeling : 15N/13C labeling aids in assigning ambiguous signals in complex spectra .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

Answer:

- Enzyme inhibition assays : Test interactions with kinases or oxidoreductases using fluorescence-based kinetic protocols .

- Cell viability assays : MTT or ATP-luminescence assays assess cytotoxicity in cancer cell lines .

- Binding studies : Surface plasmon resonance (SPR) quantifies affinity for target proteins .

Q. What factors influence the reactivity of the amino and hydroxyl groups during derivatization?

Answer:

- Protecting groups : Use Boc (tert-butoxycarbonyl) for amino groups and silyl ethers (e.g., TBS) for hydroxyls to prevent unwanted side reactions .

- pH sensitivity : Amino groups are more nucleophilic under alkaline conditions (pH >9), while hydroxyls react preferentially in acidic media .

- Electrophile selection : Acyl chlorides or sulfonates target amino groups, whereas alkyl halides react with hydroxyls .

Q. How can computational tools predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses in enzyme active sites .

- Molecular dynamics (MD) : GROMACS simulates stability of ligand-protein complexes over time .

- Pharmacophore modeling : Identifies critical functional groups (e.g., triazole ring) for activity .

Q. What strategies mitigate compound degradation during storage?

Answer:

Q. How can enantiomeric resolution be achieved if the synthesis produces a racemic mixture?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.